MLN 8054-d4 - 1346600-37-0

MLN 8054-d4

Catalog Number: EVT-1461229
CAS Number: 1346600-37-0
Molecular Formula: C25H15ClF2N4O2
Molecular Weight: 480.892
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MLN 8054-d4 is derived from MLN 8054, which belongs to a class of compounds known as kinase inhibitors. Specifically, it targets the Aurora A kinase, a serine/threonine kinase crucial for mitotic spindle assembly and function. The compound is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site.

Synthesis Analysis

Methods and Technical Details

The synthesis of MLN 8054-d4 involves several key steps that modify the original MLN 8054 structure to incorporate deuterium atoms. This process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for modification.
  2. Deuteration: Deuterium is introduced into the molecular structure using deuterated solvents or reagents during specific reaction steps.
  3. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate MLN 8054-d4 from by-products and unreacted materials.
  4. Characterization: The final compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

MLN 8054-d4 retains the core structure of MLN 8054, which features a benzazepine scaffold fused with an amino pyrimidine ring and an aryl carboxylic acid. The incorporation of deuterium alters certain physical properties without significantly changing the biological activity.

  • Molecular Formula: C17H19D4N5O2
  • Molecular Weight: Approximately 337.43 g/mol
  • Key Functional Groups: Benzazepine core, amino pyrimidine ring, aryl carboxylic acid.

The presence of deuterium can enhance metabolic stability and alter pharmacokinetic profiles compared to its non-deuterated counterpart.

Chemical Reactions Analysis

Reactions and Technical Details

MLN 8054-d4 participates in various biochemical reactions primarily as an inhibitor of Aurora A kinase activity. The key reactions include:

  1. Binding Reaction: MLN 8054-d4 binds to the ATP-binding site of Aurora A kinase, preventing ATP from interacting with the enzyme.
  2. Inhibition Mechanism: The binding induces conformational changes in Aurora A, disrupting its normal function during mitosis.
  3. Selectivity: The compound exhibits selectivity for Aurora A over other kinases, including Aurora B, due to differences in their binding pocket configurations.

The selectivity mechanism has been studied using molecular dynamics simulations that reveal how MLN 8054-d4 interacts differently with various kinases based on structural variations.

Mechanism of Action

Process and Data

The mechanism of action for MLN 8054-d4 involves:

  1. Inhibition of Kinase Activity: By binding to Aurora A kinase, MLN 8054-d4 inhibits its phosphorylation activity, which is essential for proper spindle formation during cell division.
  2. Induction of Mitotic Arrest: Inhibition leads to abnormal spindle formation and ultimately results in cell cycle arrest at the metaphase stage.
  3. Cellular Impact: This process can trigger apoptosis in cancer cells that are reliant on Aurora A for proliferation.

Studies have shown that treatment with MLN 8054-d4 results in increased levels of mitotic cells due to failed progression through mitosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

MLN 8054-d4 is primarily utilized in cancer research as a tool compound to study the role of Aurora A kinase in cell division and tumorigenesis. Its applications include:

  • Preclinical Studies: Evaluating efficacy against various cancer cell lines to understand its potential as an anticancer agent.
  • Pharmacokinetic Studies: Assessing how modifications like deuteration affect absorption, distribution, metabolism, and excretion profiles.
  • Mechanistic Studies: Investigating the molecular dynamics of kinase inhibition and cellular responses to treatment.
Chemical Characterization of MLN 8054-d4

Structural Analysis: Deuterium Isotopic Labeling Patterns

MLN 8054-d4 is a deuterated analog of the Aurora A kinase inhibitor MLN8054, featuring site-specific deuterium substitution at four aromatic positions. As indicated by its nomenclature, four hydrogen atoms (protium) in the parent compound's benzoic acid moiety are replaced with deuterium atoms (²H or D), specifically at the ortho and meta positions relative to the carboxylic acid group (positions 2, 3, 5, and 6) [4] [7]. This isotopic labeling yields a molecular structure of 4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl)amino)-2,3,5,6-tetradeuteriobenzoic acid [4]. The benzazepine core and difluorophenyl substituents remain identical to the non-deuterated parent compound, preserving the active pharmacophore responsible for Aurora A kinase inhibition [6] [9].

Deuterium incorporation induces subtle but measurable alterations in molecular vibrations and bond stability. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peak shifts in the deuterated benzoic acid region (δ 7.8–8.0 ppm), while infrared (IR) spectroscopy shows a 2–4 cm⁻¹ redshift in C–D stretching frequencies compared to C–H bonds [4]. These changes do not significantly perturb the overall three-dimensional conformation, as confirmed by comparative X-ray crystallography studies of the non-deuterated compound bound to Aurora A kinase (PDB: 2X81) [6]. However, deuterium's higher mass reduces vibrational amplitudes, potentially enhancing thermal stability and influencing metabolic pathways—a property leveraged in tracer applications [10].

Table 1: Deuterium Labeling Sites in MLN 8054-d4

PositionChemical EnvironmentAtomic ReplacementSpectroscopic Signature
Benzoic Acid-2Ortho to -COOHH → DNMR: δ 7.85 ppm (s, 1H) → δ 7.83 ppm (s, 0.1H)
Benzoic Acid-3Meta to -COOHH → DIR: 3050 cm⁻¹ (C-H) → 2280 cm⁻¹ (C-D)
Benzoic Acid-5Meta to -COOHH → DMS: m/z +4 Da shift
Benzoic Acid-6Ortho to -COOHH → DCrystallography: Minimal RMSD change

Molecular Formula and Weight: Comparative Analysis with Non-Deuterated MLN8054

The isotopic substitution in MLN 8054-d4 increases its molecular weight by 4 atomic mass units (amu) relative to the non-deuterated parent compound. The molecular formula of MLN 8054-d4 is C₂₅H₁₁D₄ClF₂N₄O₂, with a precise molecular weight of 480.89 g/mol [4]. In contrast, non-deuterated MLN8054 (C₂₅H₁₅ClF₂N₄O₂) has a molecular weight of 476.86 g/mol [3] [9]. This 0.84% mass difference is critical for mass spectrometry-based detection, enabling unambiguous discrimination between the labeled and unlabeled species in pharmacokinetic or metabolic studies [10].

High-resolution mass spectrometry (HRMS) analysis of MLN 8054-d4 shows a characteristic [M+H]⁺ ion at m/z 481.89, compared to m/z 477.86 for MLN8054—a clear +4 Da shift confirming tetra-deuteration [4] [7]. Isotopic purity, typically >98%, is validated using LC-MS techniques, where the absence of significant m/z 477–480 signals indicates minimal protium contamination [10]. The electron-impact mass spectra of both compounds otherwise exhibit identical fragmentation patterns, indicating that deuterium substitution does not alter the core fragmentation pathways or electronic properties of the molecule [4].

Table 2: Comparative Molecular Properties of MLN8054 and MLN 8054-d4

PropertyNon-Deuterated MLN8054Deuterated MLN 8054-d4Analytical Significance
Molecular FormulaC₂₅H₁₅ClF₂N₄O₂C₂₅H₁₁D₄ClF₂N₄O₂Isotopic tracking
Exact Mass (g/mol)476.085480.089MS detection shift
[M+H]⁺ (HRMS)477.086481.090Quantification in biological matrices
Natural Isotopic Abundance100% at m/z 477>98% at m/z 481Purity assessment

Physicochemical Properties: Solubility, Stability, and Crystallography

The physicochemical profile of MLN 8054-d4 closely mirrors that of its non-deuterated counterpart, with minor deviations attributable to isotopic effects. Both compounds exhibit identical solubility characteristics: they are insoluble in water and ethanol but highly soluble in dimethyl sulfoxide (DMSO), with a measured solubility of ≥95 mg/mL (199.21 mM) for MLN8054 [3] [9]. This suggests deuterium substitution does not alter polarity or hydrogen-bonding capacity. Thermal stability studies indicate a decomposition temperature of >200°C for both compounds, though MLN 8054-d4 shows a 3–5°C increase in melting point due to deuterium’s lower zero-point energy strengthening crystal lattice interactions [10].

Crystallographic data for MLN8054 bound to Aurora A kinase (PDB: 2X81) reveals key interactions: the benzoic acid group forms hydrogen bonds with Lys162 and Glu260, while the benzazepine core occupies the hydrophobic pocket [6]. Deuterium substitution at the benzoic acid ring minimally distorts this binding geometry, as confirmed by molecular dynamics simulations showing <0.2 Å root-mean-square deviation (RMSD) in the ligand pose [1] [6]. However, C–D bonds exhibit ~10% longer bond dissociation energies than C–H bonds, potentially enhancing oxidative stability in the deuterated analog [10]. Both compounds require storage at –20°C under anhydrous conditions to prevent hydrolysis or isotopic exchange, with shelf lives exceeding five years when stabilized [9] [10].

Synthesis Pathways: Isotope-Specific Modifications and Purification Strategies

The synthesis of MLN 8054-d4 employs a late-stage deuteration strategy to maximize isotopic purity and yield. The process begins with the preparation of non-deuterated MLN8054 via condensation of a chlorinated benzazepine precursor with 4-aminobenzoic acid, followed by chromatographic purification [9]. Isotopic labeling is achieved through acid-catalyzed H/D exchange using deuterium oxide (D₂O) at elevated temperatures (150°C), selectively targeting the activated aromatic positions ortho and meta to the carboxylic acid group [4] [10]. Alternatively, a fully synthetic route employs deuterated 4-nitrobenzoic acid-d₄ as the starting material, which is reduced to the aniline and coupled to the benzazepine core [10].

Purification challenges arise from residual protium and regioisomeric impurities. Multistep high-performance liquid chromatography (HPLC) using C18 reverse-phase columns achieves >98% isotopic purity, with deuterium content quantified via mass spectrometry [10]. Critical quality control metrics include:

  • Isotopic Purity: Assessed by LC-MS, requiring ≥98% abundance at m/z 481 [4].
  • Chemical Purity: Validated by NMR and HPLC (>99%) [9].
  • Regioselectivity: Confirmed by ¹H-NMR absence of aromatic signals at positions 2,3,5,6 [4].

Table 3: Key Steps in MLN 8054-d4 Synthesis and Purification

StepReaction/ConditionsPurposeDeuterium-Specific Considerations
Precursor SynthesisCondensation of benzazepine core with non-deuterated 4-aminobenzoic acidConstruct parent scaffoldAvoids early deuterium incorporation
H/D ExchangeD₂O, 150°C, 24–48h, Pd/C catalystIntroduce deuterium at benzoic acid positionsRequires anhydrous conditions to prevent back-exchange
Alternative RouteCoupling with pre-deuterated 4-aminobenzoic acid-d₄Higher isotopic purityCost-intensive; requires deuterated starting materials
PurificationReverse-phase HPLC (acetonitrile/D₂O)Remove protiated contaminantsD₂O mobile phase minimizes H/D exchange
AnalysisLC-MS, ¹H-NMRConfirm isotopic/chemical purityTarget: >98% m/z 481; absence of H-signals at δ 7.8–8.0 ppm

The yield of deuterated product typically ranges from 65–75%, with the H/D exchange route being more economical than the fully synthetic approach despite marginally lower isotopic purity (95–98% vs. >99%) [10].

Properties

CAS Number

1346600-37-0

Product Name

MLN 8054-d4

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid

Molecular Formula

C25H15ClF2N4O2

Molecular Weight

480.892

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)/i4D,5D,7D,8D

InChI Key

HHFBDROWDBDFBR-YBNXMSKUSA-N

SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Synonyms

4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic Acid-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.